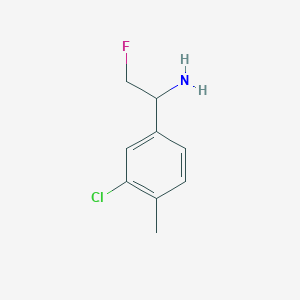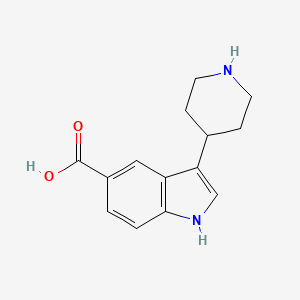
3-(Aminomethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a pyrrolidinone ring substituted with an aminomethyl group and a prop-2-en-1-yl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrolidinone precursor with an aminomethylating agent and a prop-2-en-1-ylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyrrolidin-2-one: Lacks the prop-2-en-1-yl group, which may result in different chemical and biological properties.
3-(Prop-2-en-1-yl)pyrrolidin-2-one: Lacks the aminomethyl group, which may affect its reactivity and applications.
N-Methylpyrrolidin-2-one: A well-known solvent with different substituents, leading to distinct properties.
Uniqueness
3-(Aminomethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one is unique due to the presence of both aminomethyl and prop-2-en-1-yl groups on the pyrrolidinone ring. This combination of functional groups may impart unique reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(aminomethyl)-3-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O/c1-2-3-8(6-9)4-5-10-7(8)11/h2H,1,3-6,9H2,(H,10,11) |
InChI Key |
CMVQRYJISCOYFW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCNC1=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol](/img/structure/B13261234.png)

![3-(Chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13261242.png)
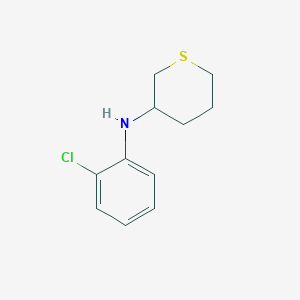
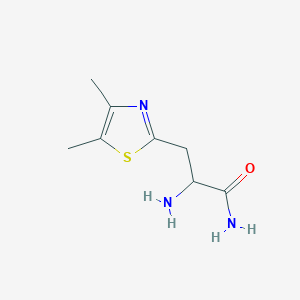

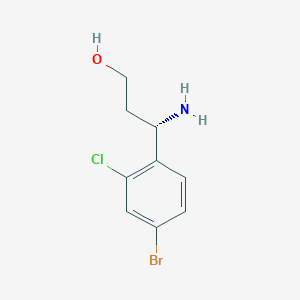
![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine](/img/structure/B13261266.png)

